

(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride CAS number 1126432-04-9

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest	
Compound Name:	(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
Cat. No.:	B1400758
	Get Quote

An In-Depth Technical Guide to (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride (CAS: 1126432-04-9)

Introduction

(R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is a chiral, saturated heterocyclic compound featuring a fused piperazine and morpholine ring system. Its rigid, bicyclic structure and the presence of basic nitrogen atoms make it a compelling scaffold for investigation in medicinal chemistry and drug discovery. The piperazine and morpholine moieties are considered "privileged structures" in pharmaceutical development, frequently appearing in a wide array of clinically successful drugs due to their favorable pharmacokinetic properties and ability to engage with various biological targets.^{[3][4]} This guide provides a comprehensive overview of the chemical properties, a plausible synthetic approach, analytical considerations, and the potential therapeutic applications of this specific enantiomer.

Physicochemical and Structural Properties

The fundamental properties of (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride are summarized below. These data are compiled from various chemical suppliers and computational databases.^[5]

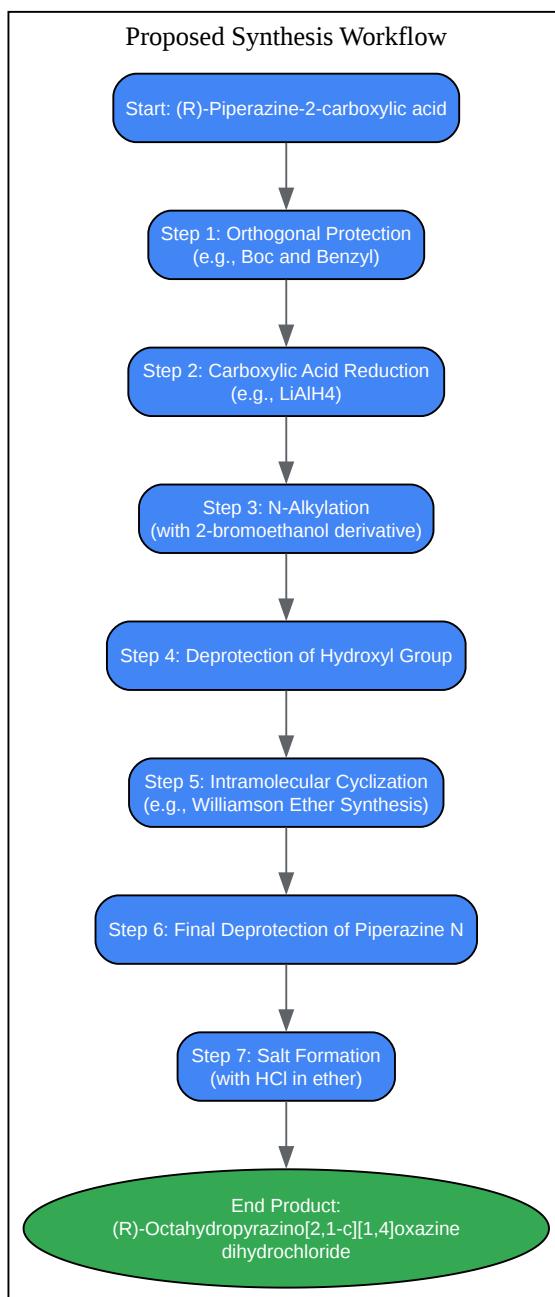
Property	Value
CAS Number	1126432-04-9
Molecular Formula	C ₇ H ₁₆ Cl ₂ N ₂ O
Molecular Weight	215.12 g/mol
IUPAC Name	(9aR)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride
SMILES	C1CN2CCOC[C@H]2CN1.Cl.Cl
InChI Key	NTFPIALZQJURCZ-XCUBXKJBSA-N
Physical Form	Solid
Purity (Typical)	≥95%
Storage Conditions	Store at room temperature in an inert atmosphere, keep dry and cool.
Topological Polar Surface Area (TPSA)	24.5 Å ²
LogP (Computed)	0.134

```
digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=12];
```

```
// Atom nodes
N1 [label="N", pos="0,0!"];
C1 [label="CH2", pos="1.2,0.5!"];
C2 [label="CH2", pos="2.4,0!"];
N2 [label="N", pos="2.4,-1.5!"];
C3 [label="CH", pos="1.2,-2!"];
C4 [label="CH2", pos="0,-1.5!"];
O1 [label="O", pos="-1.2,-2!"];
C5 [label="CH2", pos="-1.2,0.5!"];

// Dihydrochloride
Cl1 [label=".2HCl", pos="4,-1!", fontcolor="#5F6368"];

// Edges for the ring structure
edge [penwidth=1.5, color="#202124"];
N1 -- C1;
C1 -- C2;
C2 -- N2;
N2 -- C3;
C3 -- C4;
C4 -- N1;
C3 -- O1 [style=dashed]; // Indicating fusion
O1 -- C5;
C5 -- N1;


// Chirality
chiral_center [label="(R)", pos="1.5,-2.5!", fontcolor="#EA4335", fontsize=14, fontname="Arial-Bold"];
}

Caption: 2D structure of (R)-Octahydropyrazino[2,1-c][1][2]oxazine.
```

Plausible Enantioselective Synthesis

While a specific, published synthesis for (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride is not readily available in the literature, a chemically sound and enantioselective route can be proposed based on established methods for the synthesis of chiral piperazines and related fused heterocycles.^{[1][6]} The following protocol starts from a commercially available chiral building block, (R)-piperazine-2-carboxylic acid, to ensure the desired stereochemistry at the bridgehead carbon.

Core Rationale: The synthesis hinges on the construction of the morpholine ring onto a pre-existing chiral piperazine core. This is achieved through N-alkylation with a two-carbon unit bearing a leaving group and a protected hydroxyl group, followed by deprotection and intramolecular cyclization.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Orthogonal Protection of (R)-Piperazine-2-carboxylic acid

- Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system (e.g., dioxane/water).
- Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH) to protect the N4 nitrogen.
- After the reaction is complete, isolate the N4-Boc protected intermediate.

- Protect the N1 nitrogen with a benzyl group using benzyl bromide (BnBr) and a non-nucleophilic base (e.g., NaH) in an aprotic solvent like THF. This yields a fully protected, chiral piperazine intermediate.

Step 2: Reduction of the Carboxylic Acid

- Dissolve the protected piperazine from Step 1 in anhydrous THF and cool to 0°C under an inert atmosphere.
- Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to a primary alcohol.
- Quench the reaction carefully with water and a base, then extract and purify the resulting (R)-4-benzyl-1-(tert-butyl)piperazine-2-yl)methanol.

Step 3: N-Alkylation to Introduce the Morpholine Precursor

- This step is theoretical as it involves deprotection of the Boc group followed by selective alkylation. A more direct approach might involve starting with a different protecting group strategy. Assuming selective deprotection of the Boc group is possible, the resulting secondary amine would be alkylated.
- React the N-deprotected piperazine with 2-(2-bromoethoxy)tetrahydro-2H-pyran in the presence of a base like potassium carbonate in acetonitrile. The THP group serves as a protecting group for the hydroxyl functionality.

Step 4 & 5: Deprotection and Intramolecular Cyclization

- Treat the product from Step 3 with an acid (e.g., aqueous HCl) to remove the THP protecting group, revealing the free hydroxyl group.
- Induce intramolecular cyclization by treating the amino alcohol with a base (e.g., sodium hydride) in THF. The alkoxide formed will displace the benzyl group (or an alternative leaving group from a modified strategy) in an intramolecular Williamson ether synthesis to form the fused oxazine ring.

Step 6 & 7: Final Deprotection and Salt Formation

- If a benzyl group remains on the piperazine nitrogen, remove it via catalytic hydrogenation (H₂, Pd/C).
- Dissolve the final free base in a suitable solvent like diethyl ether or isopropanol.
- Bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the dihydrochloride salt.
- Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Analytical Characterization

While specific experimental spectra for this compound are not publicly available, quality control would rely on a standard suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would be expected to show a complex series of multiplets in the aliphatic region (typically 2.0-4.0 ppm) corresponding to the non-equivalent protons of the fused ring system. The number of signals and their splitting patterns would confirm the connectivity.
 - ¹³C NMR would show distinct signals for each of the seven carbon atoms in the heterocyclic core.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion of the free base (C₇H₁₄N₂O), providing definitive confirmation of the elemental composition.

- Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity, a chiral HPLC method would be developed using a suitable chiral stationary phase.
- Certificate of Analysis (CoA): For any research application, a supplier-provided CoA should be consulted, which would typically report the purity as determined by HPLC or NMR and confirm the identity.

Potential Applications in Drug Discovery

The rigid, fused pyrazino-oxazine scaffold is a promising starting point for the design of novel therapeutic agents. The stereochemistry at the 9a position is critical for defining the three-dimensional arrangement of substituents and their interactions with biological targets.

- Central Nervous System (CNS) Agents: Both piperazine and morpholine are prevalent in drugs targeting the CNS. The octahydropyrido[2,1-c][1][2]oxazine system, a close analogue, has been shown to possess CNS depressant activity.^[7] This suggests that derivatives of the title compound could be explored for applications as anxiolytics, antidepressants, or antipsychotics.
- Anticancer Agents: The piperazine ring is a key component of numerous anticancer drugs, including Imatinib.^[4] Fused heterocyclic systems containing piperazine and morpholine have been investigated as DNA-binding agents and inhibitors of various cancer-related targets.^{[8][9]}
- Antiviral and Antimicrobial Agents: The diverse biological activities of piperazine derivatives extend to antiviral and antimicrobial effects.^{[3][4]} The unique conformation of this fused system could lead to novel inhibitors of viral or bacterial enzymes.

The development of this core would involve synthesizing a library of derivatives by functionalizing the two secondary amine positions to explore the structure-activity relationship (SAR) for various biological targets.

Safety and Handling

Based on supplier safety data sheets (SDS), (R)-Octahydropyrazino[2,1-c][1][2]oxazine dihydrochloride should be handled with appropriate care in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]

- 6. BJOC - The tert-amino effect in heterocyclic chemistry: Synthesis of new fused pyrazolinoquinolizine and 1,4-oxazinopyrazoline derivatives [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (S)-octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride - CAS:1089280-14-7 - Abovchem [abovchem.com]
- 9. (9AS)-Octahydropyrazino[2,1-c][1,4]oxazine | 1089759-42-1 | PTB75942 [biosynth.com]
- To cite this document: BenchChem. [(R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride CAS number 1126432-04-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400758#r-octahydropyrazino-2-1-c-oxazine-dihydrochloride-cas-number-1126432-04-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com